molecular formula C11H17F2NO4 B1446378 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid CAS No. 1255663-95-6

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

Cat. No. B1446378
CAS RN: 1255663-95-6
M. Wt: 265.25 g/mol
InChI Key: LOIFBZRYZNAAAU-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect amino groups in peptide synthesis . The compound you’re asking about seems to be a piperidine derivative with a carboxylic acid group, both of which are common structures in organic chemistry.


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, Boc-protected amino acids are generally synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), two fluorine atoms attached to the 5-position of the ring, a carboxylic acid group at the 2-position, and a Boc group at the 1-position .


Chemical Reactions Analysis

In terms of reactivity, the Boc group can be removed under acidic conditions . This deprotection allows the previously protected amino group to participate in further reactions .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Boronic Acid Derivatives

In medicinal chemistry, this compound is utilized in the synthesis of boronic acid derivatives. These derivatives have shown promise in various biological activities, including anticancer , antibacterial , and antiviral activities. They are also explored for their potential as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, enhancing existing activities.

Peptide Synthesis: tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids

The tert-butyloxycarbonyl (Boc) group of this compound is significant in peptide synthesis. It’s used to create tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which serve as starting materials in dipeptide synthesis. These Boc-AAILs facilitate amide formation without the addition of base, yielding dipeptides in satisfactory yields .

Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions

In organic synthesis, the Boc-protected variant of this compound is involved in Suzuki-Miyaura cross-coupling reactions . This application is crucial for creating complex organic compounds, including those used in pharmaceuticals and materials science .

Polymer Science: Enhancing Electron Affinity

The difluoro aspect of this compound is particularly useful in polymer science. When incorporated into low-band gap polymer semiconductors, it introduces better electron affinity and further lowers the band gap of the semiconducting materials, which is essential for electronic and optoelectronic applications .

Natural Product Synthesis: Marine Natural Products

This compound serves as a starting material for the synthesis of marine natural products, such as pentabromopseudilin . It’s also used to prepare key intermediates for the synthesis of novel macrocycles based on thiophene .

Essential Oil Analysis: Artemisia Species

The compound’s derivatives are reported to be found in the essential oils of Artemisia species . This application is significant in the study of natural products and could lead to the discovery of new fragrances or therapeutic agents .

Pharmaceutical Testing: High-Quality Reference Standards

The compound is used in pharmaceutical testing as a high-quality reference standard. This ensures accurate results in pharmaceutical analysis, which is critical for drug development and quality control .

Advanced Material Synthesis: Electron-Withdrawing Units

The difluoro groups in this compound make it more electron-withdrawing, which is advantageous when used as a unit in advanced material synthesis. This property is leveraged to create materials with specific electronic properties for use in various high-tech applications .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. In general, the Boc group can be removed under acidic conditions, revealing an active amino group .

Future Directions

The use of Boc-protected amino acids and their derivatives is a growing field, particularly in peptide synthesis and other areas of organic chemistry . As such, there may be potential for future research and applications involving this compound.

properties

IUPAC Name

5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-4-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIFBZRYZNAAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143981
Record name 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255663-95-6
Record name 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255663-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

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